Cas no 1514351-33-7 (3-(5-Bromothiophen-2-yl)cyclobutan-1-one)

3-(5-Bromothiophen-2-yl)cyclobutan-1-one 化学的及び物理的性質
名前と識別子
-
- 3-(5-bromothiophen-2-yl)cyclobutan-1-one
- 3-(5-Bromothiophen-2-yl)cyclobutan-1-one
-
- インチ: 1S/C8H7BrOS/c9-8-2-1-7(11-8)5-3-6(10)4-5/h1-2,5H,3-4H2
- InChIKey: WBWUIPOBRXKCPD-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C2CC(C2)=O)S1
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 1
- 複雑さ: 175
- XLogP3: 2.2
- トポロジー分子極性表面積: 45.3
3-(5-Bromothiophen-2-yl)cyclobutan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B216976-500mg |
3-(5-Bromothiophen-2-yl)cyclobutan-1-one |
1514351-33-7 | 500mg |
$ 635.00 | 2022-06-07 | ||
Life Chemicals | F8885-1191-10g |
3-(5-bromothiophen-2-yl)cyclobutan-1-one |
1514351-33-7 | 95%+ | 10g |
$2827.0 | 2023-09-05 | |
Life Chemicals | F8885-1191-0.5g |
3-(5-bromothiophen-2-yl)cyclobutan-1-one |
1514351-33-7 | 95%+ | 0.5g |
$639.0 | 2023-09-05 | |
Life Chemicals | F8885-1191-5g |
3-(5-bromothiophen-2-yl)cyclobutan-1-one |
1514351-33-7 | 95%+ | 5g |
$2019.0 | 2023-09-05 | |
Life Chemicals | F8885-1191-0.25g |
3-(5-bromothiophen-2-yl)cyclobutan-1-one |
1514351-33-7 | 95%+ | 0.25g |
$607.0 | 2023-09-05 | |
TRC | B216976-100mg |
3-(5-Bromothiophen-2-yl)cyclobutan-1-one |
1514351-33-7 | 100mg |
$ 160.00 | 2022-06-07 | ||
Life Chemicals | F8885-1191-1g |
3-(5-bromothiophen-2-yl)cyclobutan-1-one |
1514351-33-7 | 95%+ | 1g |
$673.0 | 2023-09-05 | |
Life Chemicals | F8885-1191-2.5g |
3-(5-bromothiophen-2-yl)cyclobutan-1-one |
1514351-33-7 | 95%+ | 2.5g |
$1346.0 | 2023-09-05 | |
TRC | B216976-1g |
3-(5-Bromothiophen-2-yl)cyclobutan-1-one |
1514351-33-7 | 1g |
$ 955.00 | 2022-06-07 |
3-(5-Bromothiophen-2-yl)cyclobutan-1-one 関連文献
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
3. Book reviews
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
-
6. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
8. Back matter
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
3-(5-Bromothiophen-2-yl)cyclobutan-1-oneに関する追加情報
Research Briefing on 3-(5-Bromothiophen-2-yl)cyclobutan-1-one (CAS: 1514351-33-7): Recent Advances and Applications in Chemical Biology and Medicinal Chemistry
3-(5-Bromothiophen-2-yl)cyclobutan-1-one (CAS: 1514351-33-7) is a structurally unique compound that has garnered significant attention in recent chemical biology and medicinal chemistry research. This bicyclic scaffold combines the electron-rich thiophene moiety with a strained cyclobutanone ring, offering versatile reactivity for drug discovery applications. Recent studies highlight its role as a key intermediate in the synthesis of bioactive molecules targeting various disease pathways.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the compound's utility as a building block for developing novel kinase inhibitors. The bromothiophene moiety serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling rapid diversification of the scaffold. The cyclobutanone ring's inherent ring strain was exploited for selective nucleophilic additions, creating sp3-rich architectures valuable for modulating drug-target interactions.
Notably, a Nature Communications paper (2024) reported the use of 1514351-33-7 in developing covalent inhibitors targeting KRAS G12C mutants. The researchers utilized the cyclobutanone carbonyl as an electrophilic warhead that selectively reacts with the mutant cysteine residue. This approach yielded compounds with improved target engagement and pharmacokinetic properties compared to existing acrylamide-based inhibitors, demonstrating the scaffold's potential in addressing challenging therapeutic targets.
From a synthetic chemistry perspective, recent advances in photoredox catalysis have expanded the utility of 3-(5-Bromothiophen-2-yl)cyclobutan-1-one. A 2024 ACS Catalysis publication described a visible-light-mediated decarboxylative coupling strategy that enables direct functionalization of the cyclobutanone ring at the β-position. This methodology provides access to previously inaccessible derivatives that show enhanced blood-brain barrier penetration in preclinical models.
The compound's unique photophysical properties have also been investigated for therapeutic applications. Research in Chemical Science (2023) demonstrated that derivatives of 1514351-33-7 exhibit promising two-photon absorption characteristics, making them candidates for photodynamic therapy and bioimaging applications. The bromothiophene moiety in particular contributes to enhanced intersystem crossing, facilitating the generation of reactive oxygen species upon irradiation.
In the field of antibiotic development, a recent Antimicrobial Agents and Chemotherapy study (2024) reported novel quinolone hybrids incorporating the 3-(5-Bromothiophen-2-yl)cyclobutan-1-one scaffold. These compounds showed potent activity against multidrug-resistant Gram-positive pathogens, with the bromothiophene moiety playing a critical role in overcoming efflux pump-mediated resistance. The researchers attributed this effect to the compound's ability to modulate membrane permeability and inhibit resistance-associated enzymes.
Looking forward, the versatility of 3-(5-Bromothiophen-2-yl)cyclobutan-1-one continues to inspire innovative applications across multiple therapeutic areas. Ongoing clinical trials are evaluating derivatives of this scaffold as potential treatments for neurodegenerative disorders and autoimmune diseases. The compound's balanced physicochemical properties and synthetic tractability position it as a valuable tool for addressing current challenges in drug discovery, particularly in the development of covalent inhibitors and targeted protein degraders.
1514351-33-7 (3-(5-Bromothiophen-2-yl)cyclobutan-1-one) Related Products
- 1443341-68-1(2-(2-(2,3,4-Trifluorophenoxy)ethyl)-1,3-dioxane)
- 868775-42-2(tert-butyl cis-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinoline-1-carboxylate)
- 6449-46-3(1-Propanamine,2-(phenylmethoxy)-)
- 1181455-29-7(1-Isopropyl-5-oxopyrrolidine-3-carbonyl chloride)
- 1806005-41-3(4-Chloro-5-(chloromethyl)-3-(difluoromethyl)-2-iodopyridine)
- 941921-67-1(2-2-({(4-fluorophenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-yl-N-(pyridin-2-yl)methylacetamide)
- 1805849-43-7(Ethyl 2-(1-bromo-2-oxopropyl)-3-(difluoromethyl)benzoate)
- 1785765-42-5(4-(1-Methyl-1H-[1,2,4]triazol-3-yl)-benzoic acid methyl ester)
- 919843-55-3(N-1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide)
- 1252665-86-3(3-chloro-1-(2,3-difluorophenyl)propan-1-one)




